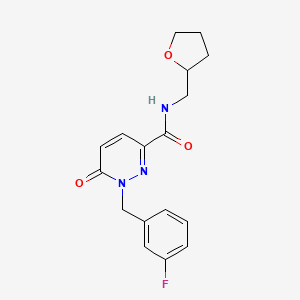

1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

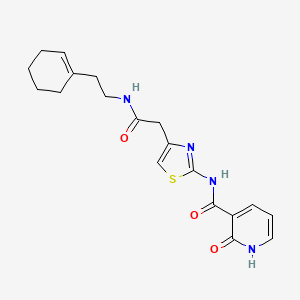

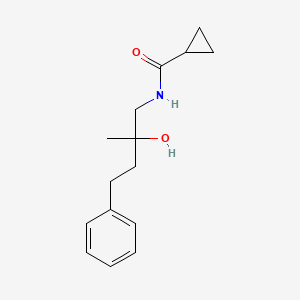

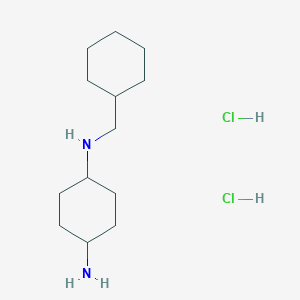

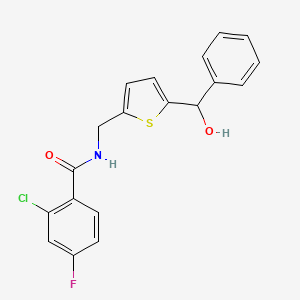

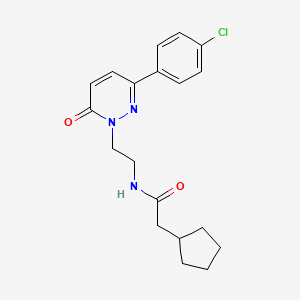

The compound “1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing an oxygen atom . The presence of fluorobenzyl and carboxamide groups suggest that this compound might have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, HPLC, LC-MS, and UPLC could be used to analyze the structure .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by factors such as the electron density around the pyridazine ring and the presence of the fluorobenzyl and carboxamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Anticoagulant and Anti-Thrombotic Properties

The compound has been investigated for its potential as an anticoagulant and anti-thrombotic agent. Factor Xa (fXa) plays a critical role in the coagulation cascade, and inhibiting it can prevent clot formation. Researchers have optimized the heterocyclic core of this compound, leading to the discovery of a novel pyrazole derivative (SN429) with high potency (fXa Ki = 13 pM) . Further development efforts have resulted in orally active factor Xa inhibitors like DPC423, which could be valuable in preventing thrombosis.

Antitubercular Activity

While not extensively studied, derivatives containing similar structural motifs have shown biological potential. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity . Although this specific compound was not tested, exploring its potential in this context could be worthwhile.

Other Medicinal Applications

While less documented, it’s essential to consider other potential applications. Researchers have synthesized related compounds with bromine substitution, and their crystal structures have been studied . Investigating the effects of fluorine substitution on biological activity could provide insights into additional applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a transmembrane cation channel, highly expressed in primary sensory neurons, functioning as a polymodal sensor for exogenous and endogenous stimuli . It has generated widespread interest as a target for inhibition due to its implication in neuropathic pain and respiratory disease .

Mode of Action

The compound interacts with its target, TRPA1, by binding to a pocket formed by the TRP-like domain and the pre-S1, S4, S5 helices of one subunit . This binding site is shared with other antagonists such as HC-030031, a model methylxanthine derivative . The predicted binding mode of HC-030031 assumes interaction with Asn-855, a residue demonstrated to be important for HC-030031 recognition in site-directed mutagenesis studies .

Biochemical Pathways

The compound’s interaction with TRPA1 affects the function of this ion channel, leading to changes in the flow of cations across the cell membrane . This can influence a variety of biochemical pathways, particularly those involved in signal transduction in sensory neurons . The exact downstream effects can vary depending on the specific context and cell type.

Result of Action

The binding of the compound to TRPA1 can modulate the activity of this ion channel, potentially reducing the responsiveness of sensory neurons to various stimuli . This could have therapeutic effects in conditions such as neuropathic pain and respiratory diseases, where TRPA1 is thought to play a key role .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)11-21-16(22)7-6-15(20-21)17(23)19-10-14-5-2-8-24-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNLRNBHLWATPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)